N-[3-(1H-benzimidazol-2-yl)phenyl]-2-bromobenzamide
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Overview
Description
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-BROMOBENZAMIDE is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a versatile heterocyclic nucleus present in various bioactive compounds, known for its wide range of biological activities such as antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-BROMOBENZAMIDE typically involves the reaction of 2-bromobenzoyl chloride with 3-(1H-1,3-benzodiazol-2-yl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-BROMOBENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzimidazole ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Scientific Research Applications
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-BROMOBENZAMIDE has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent.
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-BROMOBENZAMIDE involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes, leading to cell death . In anticancer research, it may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
- N-(1H-1,3-Benzodiazol-2-yl)benzamide
- N-(1H-1,3-Benzothiazol-2-yl)benzamide
- 2-({[(1H-1,3-BENZODIAZOL-2-YL)METHYL]DISULFANYL}METHYL)-1H-1,3-BENZODIAZOLE
Uniqueness
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-BROMOBENZAMIDE is unique due to the presence of both a benzimidazole ring and a bromobenzamide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H14BrN3O |
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Molecular Weight |
392.2 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-bromobenzamide |
InChI |
InChI=1S/C20H14BrN3O/c21-16-9-2-1-8-15(16)20(25)22-14-7-5-6-13(12-14)19-23-17-10-3-4-11-18(17)24-19/h1-12H,(H,22,25)(H,23,24) |
InChI Key |
XLGMWXUVQLVQER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)Br |
Origin of Product |
United States |
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